6-chloro-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
“6-chloro-2,3-dihydro-1H-indole-5-sulfonamide” is a chemical compound with the molecular formula C8H9ClN2O2S and a molecular weight of 232.68 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-chloro-2,3-dihydro-1H-indole-5-sulfonamide” consists of a bicyclic system with a nitrogen atom as the major component .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrating significant activity .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Anti-HIV Potential
Researchers have explored indole derivatives as anti-HIV agents. For instance:
- Imidazole-containing indole compounds have been studied for their anti-HIV-1 activity .
- Pyrimidine-derived indole ribonucleosides demonstrated antiproliferative effects against various cancer cell lines and antiviral activity .
Conclusion
The indole nucleus, including compounds like 6-chloro-2,3-dihydro-1H-indole-5-sulfonamide , holds immense promise for developing novel therapeutic possibilities. Its diverse biological activities make it an exciting area of research. Keep in mind that this is just a glimpse, and further studies are needed to fully explore its potential applications . If you’d like more detailed information on any specific aspect, feel free to ask! 😊
Future Directions
Indole derivatives, including “6-chloro-2,3-dihydro-1H-indole-5-sulfonamide”, have attracted increasing attention in recent years due to their physiological activity, which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . The investigation of novel methods of synthesis and the development of pharmacologically active derivatives of indole with sulfonamide scaffolds are areas of ongoing research .
properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-indole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c9-6-4-7-5(1-2-11-7)3-8(6)14(10,12)13/h3-4,11H,1-2H2,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXUYNMMPBQZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2,3-dihydro-1H-indole-5-sulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.